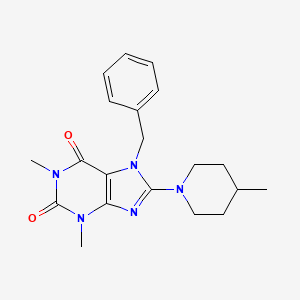
7-Benzyl-1,3-dimethyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Benzyl-1,3-dimethyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione is a purine derivative that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of the enzyme cyclic adenosine monophosphate (cAMP) phosphodiesterase, which plays a crucial role in regulating intracellular levels of cAMP.
Scientific Research Applications
Neuroprotection and Parkinson's Disease
Research exploring the neuroprotective effects of caffeine and specific adenosine receptor antagonists provides insights into potential applications for structurally similar purine derivatives. For instance, studies on the effects of caffeine and adenosine receptor subtypes in a neurotoxin model of Parkinson's Disease (PD) reveal that caffeine, at doses comparable to human consumption, attenuates the loss of striatal dopamine and dopamine transporter binding sites. This effect is thought to be mediated through A2A receptor blockade, suggesting a possible mechanism through which purine derivatives could offer neuroprotection in PD (Chen et al., 2001).
Antiallergic Properties
Another area of interest is the antiallergic properties of certain purine derivatives. For example, the compound tazifylline, a new H1-receptor antagonist, has shown statistically significant dose-related inhibitions of flare and wheal induced by allergens in both atopic and non-atopic subjects. This suggests that purine derivatives could play a role in developing antiallergic medications, potentially offering alternatives to existing treatments (Ring et al., 1988).
Exercise-Induced Bronchospasm
The investigational drug (dl)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione has been evaluated for its effectiveness as a bronchodilator in blocking exercise-induced reduction in FEV1, improving asthma disability scores, and increasing FEV1 after oral administration in adult asthmatics. This demonstrates the potential of purine derivatives in treating respiratory conditions such as exercise-induced bronchospasm (Cho Yw et al., 1981).
Metabolism and Excretion Studies
Understanding the metabolism and excretion of purine derivatives is crucial for their application in medical science. Studies on compounds like SB-649868, an orexin receptor antagonist, provide detailed insights into the pharmacokinetics, metabolite profiling, and elimination pathways of purine derivatives. Such research underscores the importance of these processes in the development and use of purine-based drugs for treating insomnia and possibly other conditions (Renzulli et al., 2011).
properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-9-11-24(12-10-14)19-21-17-16(18(26)23(3)20(27)22(17)2)25(19)13-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBQRHATNBQDBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxypropyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2669636.png)
![4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B2669637.png)
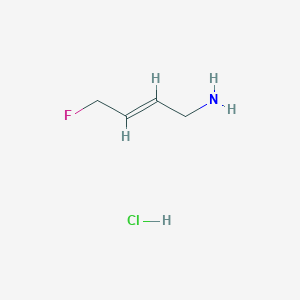
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2669639.png)
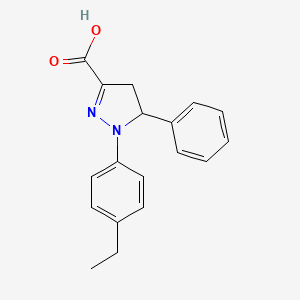
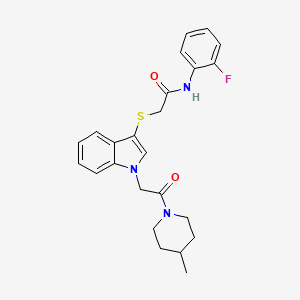
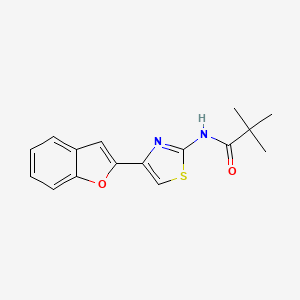
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2669646.png)
![4-(4-(3-chlorophenyl)piperazin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2669650.png)
![N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2669652.png)
![3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B2669656.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]but-3-ene-1-sulfonamide](/img/structure/B2669658.png)
